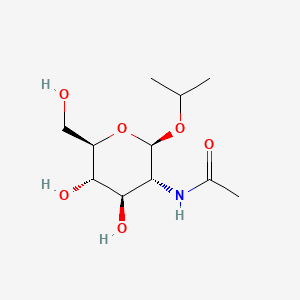

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428814 | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78341-33-0 | |

| Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide for Researchers

This guide provides an in-depth technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic monosaccharide derivative of N-acetylglucosamine (GlcNAc). While not a household name in biological research, this compound serves as a valuable tool for scientists and drug development professionals working in the field of glycobiology, particularly in studies related to carbohydrate chemistry and enzymatic processes. Its structural similarity to the ubiquitous GlcNAc molecule positions it as a key reference compound, a versatile synthetic building block, and a potential substrate for glycosidase enzymes. This document will delve into its chemical properties, synthesis, and practical applications in a research setting, offering both theoretical understanding and actionable experimental protocols.

Core Chemical and Physical Properties

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a white crystalline solid soluble in water and dimethyl sulfoxide (DMSO)[1]. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source |

| CAS Number | 78341-33-0 | [2][3] |

| Molecular Formula | C₁₁H₂₁NO₆ | [2][3] |

| Molecular Weight | 263.29 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 178 °C | [4] |

| Solubility | Water, DMSO | [1] |

| Anomeric Configuration | β | [2][5] |

The β-anomeric configuration is a critical feature, as it dictates the stereochemistry of the glycosidic bond, which in turn influences its interaction with enzymes that are often highly specific for a particular anomeric form.

Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process that is common in carbohydrate chemistry. This involves the formation of the isopropyl glycoside from a protected N-acetylglucosamine derivative, followed by the removal of the protecting groups. A common precursor is the per-O-acetylated N-acetylglucosamine, which allows for stereoselective glycosylation. The subsequent deacetylation step yields the final product.

A plausible and widely applicable synthetic route involves the deacetylation of its acetylated precursor, Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside[6]. This method, known as the Zemplén deacetylation, is a standard procedure for removing acetyl protecting groups from carbohydrates under mild, basic conditions.

Experimental Protocol: Zemplén Deacetylation

This protocol describes the deprotection of Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside to yield the target compound.

Materials:

-

Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (catalytic amount, e.g., a small piece of sodium metal or a 0.5 M solution in methanol)

-

Dowex® 50WX8 (H⁺ form) resin or Amberlite® IR120 (H⁺ form) resin

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Dichloromethane:Methanol, 9:1 v/v)

-

Staining solution for TLC (e.g., p-anisaldehyde stain or ceric ammonium molybdate stain)

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside in anhydrous methanol in a round-bottom flask at room temperature. The concentration can typically be in the range of 10-50 mg/mL.

-

Initiation of Reaction: Add a catalytic amount of sodium methoxide to the solution. The pH of the solution should become basic (around 8-9). The causality here is that the methoxide ion acts as a nucleophile, attacking the acetyl carbonyl groups and initiating the transesterification reaction that removes the acetyl groups.

-

Monitoring the Reaction: The progress of the deacetylation is monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a silica gel TLC plate alongside a spot of the starting material. The plate is then developed in a suitable solvent system. The product, being more polar due to the free hydroxyl groups, will have a lower Rf value than the fully acetylated starting material. The reaction is considered complete when the starting material spot is no longer visible.

-

Neutralization: Once the reaction is complete, the basic catalyst must be neutralized. This is achieved by adding an acidic ion-exchange resin (e.g., Dowex® 50WX8 H⁺ form) to the reaction mixture until the pH becomes neutral. This is a self-validating step as the resin can be filtered off, leaving a neutral solution without introducing soluble salts that would complicate purification.

-

Purification: Filter the reaction mixture to remove the ion-exchange resin. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Product: The resulting solid is Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Biological Significance and Applications in Research

The primary utility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in a research context stems from its structural relationship to N-acetylglucosamine (GlcNAc). GlcNAc is a fundamental monosaccharide involved in numerous biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. Furthermore, the dynamic post-translational modification of intracellular proteins with a single O-linked GlcNAc (O-GlcNAcylation) is a critical regulatory mechanism in signaling pathways, akin to phosphorylation.

Given this context, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be employed in several key research applications:

-

Substrate for Glycosidases: It can serve as a potential substrate for β-N-acetylhexosaminidases, enzymes that cleave terminal GlcNAc residues. Researchers can use this compound to characterize the activity and specificity of these enzymes. A typical experimental workflow would involve incubating the enzyme with the substrate and monitoring the release of the aglycone (isopropanol) or the glycan itself over time.

-

Control Compound in O-GlcNAcylation Studies: In studies investigating the effects of O-GlcNAcase (OGA) inhibitors, which are being explored as potential therapeutics for neurodegenerative diseases, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be used as a negative control. Since it is not a substrate for OGA, it should not elicit the same biological effects as a bona fide OGA inhibitor.

-

Precursor for Synthesis of More Complex Molecules: The isopropyl glycoside can serve as a starting material for the synthesis of more complex glycoconjugates or inhibitors. The hydroxyl groups can be selectively modified to introduce other functional groups or to link the sugar to other molecules.

-

Hapten in Immunological Studies: While not extensively documented, small carbohydrate molecules like this can be conjugated to carrier proteins and used as haptens to generate specific antibodies. These antibodies could then be used as tools to study carbohydrate-binding proteins.

Experimental Workflow: Assessing Glycosidase Activity

This protocol outlines a general procedure for testing the activity of a β-N-acetylhexosaminidase using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a potential substrate.

Materials:

-

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Purified β-N-acetylhexosaminidase

-

Assay buffer (e.g., 50 mM sodium citrate, pH 4.5)

-

Quenching solution (e.g., 1 M sodium carbonate)

-

A method to detect the product (e.g., a coupled enzyme assay to detect released isopropanol, or HPLC/MS to detect the remaining substrate or the product)

-

96-well microplate

-

Incubator

-

Microplate reader (if using a colorimetric or fluorometric detection method)

Step-by-Step Methodology:

-

Substrate Preparation: Prepare a stock solution of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.

-

Enzyme Preparation: Prepare a series of dilutions of the β-N-acetylhexosaminidase in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the substrate solution to each well. Include control wells with substrate but no enzyme, and wells with enzyme but no substrate.

-

Initiation of Reaction: Add the enzyme dilutions to the appropriate wells to start the reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a set period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Detection: Quantify the amount of product formed or substrate consumed using a pre-validated detection method.

-

Data Analysis: Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.

Conclusion and Future Perspectives

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a foundational tool in the arsenal of glycobiologists and medicinal chemists. While its direct biological activity may be limited, its value as a stable, well-defined chemical entity for probing enzyme function and as a scaffold for the synthesis of more intricate molecules is significant. As research into the complexities of the glycome and its role in health and disease continues to expand, the demand for such well-characterized carbohydrate building blocks and reference compounds will undoubtedly grow. Future applications may see this and similar molecules incorporated into high-throughput screening platforms, carbohydrate microarrays, and as precursors for the development of novel glycosidase inhibitors with therapeutic potential.

References

- 1. synthose.com [synthose.com]

- 2. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. 78341-33-0 CAS MSDS (ISO-PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | Delchimica [delchimica.com]

- 6. PROPYL 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Structure, Properties, and Applications in Glycoscience

This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key molecule in glycobiology research and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Simple Glycoside

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Isopropyl β-D-N-acetylglucosaminide (Isopropyl-β-GlcNAc), is a synthetic monosaccharide derivative. While structurally unassuming, its utility in the laboratory is significant. The isopropyl group, attached via a β-glycosidic linkage to the anomeric carbon of N-acetylglucosamine (GlcNAc), confers a degree of hydrophobicity and stability, making it a valuable tool for studying enzymes that process GlcNAc-containing glycans.

In the complex landscape of glycoscience, where the intricate dance of carbohydrates governs cellular communication, protein function, and pathogenesis, molecules like Isopropyl-β-GlcNAc serve as precise probes. They allow for the characterization of enzyme kinetics, the screening of potential therapeutic inhibitors, and the elucidation of complex biological pathways. This guide will provide the foundational knowledge required to effectively utilize this compound in a research setting.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a chemical probe dictate its utility. Isopropyl-β-GlcNAc's structure is key to its function as a substrate analog for various enzymes.

Molecular Structure

The structure consists of a pyranose ring of N-acetylglucosamine in its β-anomeric configuration, with an isopropyl group linked to the anomeric carbon (C1) through an O-glycosidic bond.

An In-depth Technical Guide on the Biological Role and Applications of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that has found its niche primarily as a specialized tool within the field of glycobiology research. While its direct, endogenous biological role has not been extensively characterized, its utility as a chromatographic agent and research chemical is noteworthy. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications. Furthermore, it explores the limited and currently unverified reports of its biological activities, offering a forward-looking perspective on potential areas of investigation. For comparative context, the known biological functions of related N-acetylglucosamine (GlcNAc) derivatives are discussed to frame the potential, yet unproven, roles of this isopropyl glycoside.

Introduction and Physicochemical Properties

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine, a fundamental monosaccharide in numerous biological processes. The defining feature of this compound is the isopropyl group attached to the anomeric carbon of the glucopyranose ring via a β-glycosidic bond. This modification significantly alters its chemical properties compared to the parent monosaccharide, rendering it a valuable molecule for specific laboratory applications.

Below is a summary of its key physicochemical properties:

| Property | Value |

| CAS Number | 78341-33-0 |

| Molecular Formula | C₁₁H₂₁NO₆ |

| Molecular Weight | 263.29 g/mol [1][2] |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be achieved through several established methods of glycosylation. A common approach involves the reaction of a protected N-acetylglucosamine derivative with isopropanol. The Koenigs-Knorr reaction, for instance, utilizes a glycosyl halide with a heavy metal salt promoter.[3] Alternatively, other methods for forming glycosidic bonds can be employed.

A representative synthesis workflow is outlined below:

Figure 1: A generalized workflow for the synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Detailed Protocol: A Plausible Synthesis Route

-

Protection: Commercially available N-acetylglucosamine is first per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.

-

Halogenation: The per-acetylated N-acetylglucosamine is then treated with a halogenating agent, such as HBr in acetic acid, to form the corresponding glycosyl bromide. This activates the anomeric carbon for the subsequent glycosylation reaction.

-

Glycosylation: The glycosyl bromide is dissolved in an appropriate solvent, and isopropanol is added. A promoter, such as a silver or mercury salt, is introduced to facilitate the formation of the β-glycosidic bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the glycosyl halide.

-

Deprotection: The resulting protected isopropyl glycoside is then subjected to deacetylation, commonly achieved by treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

-

Purification: The final product is purified from the reaction mixture using techniques such as silica gel chromatography to yield pure Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Established Roles in Glycobiology Research

The primary and well-documented role of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is as a tool for researchers.[4][5]

Chromatographic Agent

This compound is utilized as a chromatographic agent, particularly in affinity chromatography.[1][6] Its immobilized form can be used to purify proteins that specifically recognize the N-acetylglucosamine moiety, such as lectins and glycosidases.

Figure 2: Workflow illustrating the use of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in affinity chromatography.

Reference Standard

In analytical applications, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside can serve as a valuable reference standard for the identification and quantification of related glycosides in complex biological samples.

Reported and Potential Biological Activities

While its role as a research tool is established, some commercial sources have reported direct biological activities of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. It is crucial to note that these claims are not yet substantiated by peer-reviewed scientific literature.

Antimicrobial and Antiviral Properties (Unverified)

Some suppliers state that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been shown to inhibit the growth of Salmonella typhimurium and other viruses in cell culture.[1][6] The purported mechanism for such activity is not described, and further research is required to validate these claims.

Context from a Related Neuroprotective Compound

Interestingly, a structurally related compound, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated significant neuroprotective effects in models of ischemic stroke.[7][8] This analog was found to promote neuronal survival, inhibit apoptosis, and improve metabolic recovery in the brain.[8] The mechanism of action was linked to the calpain1/PKA/CREB signaling pathway, leading to an increase in the expression of the neuronal glucose transporter GLUT3.[7] While these findings are promising, they cannot be directly extrapolated to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside without dedicated investigation. However, this does suggest a potential avenue for future research into the bioactivity of N-acetylglucosamine derivatives with different aglycone moieties.

The Broader Biological Context of N-Acetylglucosamine

To understand the potential, albeit hypothetical, biological roles of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, it is essential to consider the functions of its parent molecule, N-acetylglucosamine (GlcNAc). GlcNAc is a key component of:

-

Glycoproteins and Glycolipids: It is a fundamental building block of complex glycans that are attached to proteins and lipids, playing crucial roles in cell signaling, recognition, and adhesion.

-

Glycosaminoglycans (GAGs): GlcNAc is a major component of GAGs like hyaluronic acid, which are essential for the structure and function of the extracellular matrix.

-

O-GlcNAcylation: This is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating protein function and is involved in a wide array of cellular processes.

Given that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a stable, non-metabolizable analog of a GlcNAc-containing structure, it could theoretically act as a competitive inhibitor of enzymes that recognize GlcNAc or its derivatives. However, there is currently no direct evidence to support this for the isopropyl version.

Conclusion and Future Directions

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable synthetic glycoside with a well-established role as a research tool in glycobiology, particularly in the realm of chromatography. While intriguing, the claims of its direct biological activities, such as antimicrobial and antiviral effects, remain to be scientifically validated.

Future research should focus on:

-

Verification of Reported Bioactivities: Independent studies are needed to confirm or refute the claims of its antimicrobial and antiviral properties.

-

Enzyme Inhibition Assays: A systematic screening of this compound against a panel of glycosidases and glycosyltransferases would definitively determine if it has any inhibitory activity.

-

Cellular Uptake and Metabolism: Investigating whether this compound can be taken up by cells and what its metabolic fate is would provide insights into its potential for biological effects.

-

Exploration of Neuroprotective Potential: Inspired by the findings on a related compound, studies on the neuroprotective effects of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside are warranted.

References

- 1. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Delchimica [delchimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [cymitquimica.com]

- 7. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 78341-33-0)

This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a key N-acetylglucosamine (GlcNAc) derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile glycoside, grounding technical protocols in established scientific principles.

Introduction: The Significance of N-acetylglucosamine Glycosides

N-acetylglucosamine is a fundamental monosaccharide, integral to a multitude of biological polymers and signaling pathways. Its derivatives, such as Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, serve as invaluable tools in glycobiology and pharmaceutical research. The isopropyl group, a small lipophilic moiety, can influence the molecule's interaction with enzymes and its transport properties, making it a valuable probe for studying carbohydrate-protein interactions and a potential building block in the synthesis of more complex glycoconjugates. This guide will illuminate the path from its chemical synthesis to its practical applications, providing both the "how" and the "why" for its use in a research setting.

Physicochemical Properties

A solid understanding of the physicochemical properties of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is fundamental to its application. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 78341-33-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₆ | [1][2] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Appearance | White crystalline solid (expected) | Inferred from related compounds[3] |

| Melting Point | Not specified, but the α-anomer melts at 194-196 °C | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol | Inferred from related compounds[3] |

Synthesis and Purification: A Guided Pathway

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a multi-step process, leveraging well-established glycosylation reactions. A common and effective strategy involves the Koenigs-Knorr reaction, followed by a deprotection step.[4][5][6]

Conceptual Synthesis Workflow

The synthesis logically proceeds from a protected N-acetylglucosamine precursor to the final product. This approach ensures stereospecificity and high yields.

References

An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Synthesis, Biological Activity, and Experimental Considerations

This guide provides a comprehensive technical overview of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic monosaccharide derivative with significant potential in glycobiology research and drug discovery. Drawing upon established principles of carbohydrate chemistry and enzymology, this document details its synthesis, explores its biological rationale as a potential glycosidase inhibitor, and provides actionable experimental protocols for its characterization and use in research settings.

Core Molecular Profile

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological structures and processes. The introduction of an isopropyl group at the anomeric position via a β-glycosidic bond imparts specific physicochemical properties that are key to its utility in research.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₁NO₆ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 78341-33-0 | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General knowledge |

Synthesis and Chemical Characterization

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is most effectively achieved through a modified Koenigs-Knorr reaction, a cornerstone of glycosidic bond formation. This method ensures high stereoselectivity for the desired β-anomer due to the participation of the N-acetyl group at the C-2 position.

Synthetic Pathway: A Modified Koenigs-Knorr Approach

The synthesis commences with a per-O-acetylated N-acetylglucosamine, which is converted to the corresponding glycosyl halide. This activated donor is then reacted with isopropanol in the presence of a halophilic promoter to yield the protected isopropyl glycoside. Subsequent deacetylation affords the final product.

Caption: Synthetic workflow for Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Step-by-Step Synthetic Protocol

Materials:

-

N-Acetyl-D-glucosamine

-

Acetic anhydride

-

Pyridine

-

33% HBr in acetic acid

-

Isopropanol (anhydrous)

-

Silver carbonate (or other suitable promoter)

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Sodium methoxide solution

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Per-O-acetylation: Dissolve N-acetyl-D-glucosamine in a mixture of acetic anhydride and pyridine. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by pouring into ice water and extracting the product.

-

Formation of the Glycosyl Bromide: Dissolve the per-O-acetylated sugar in a minimal amount of dichloromethane and cool in an ice bath. Add a solution of 33% HBr in acetic acid dropwise. Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.

-

Koenigs-Knorr Glycosylation: In a separate flask, dissolve the crude glycosyl bromide in anhydrous dichloromethane. Add anhydrous isopropanol and a suitable promoter, such as silver carbonate. The reaction should be carried out under an inert atmosphere and protected from light. Stir vigorously at room temperature until the glycosyl bromide is consumed.

-

Work-up and Purification of the Protected Product: Filter the reaction mixture to remove the promoter salts. Wash the filtrate with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

-

Deacetylation (Zemplén Conditions): Dissolve the purified, protected product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution. Monitor the reaction by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product, Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (a doublet in the range of 4.5-5.0 ppm with a J-coupling constant of ~8-9 Hz, indicative of a trans-diaxial relationship with H-2, confirming the β-configuration), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the N-acetyl group (a singlet around 2.0 ppm), and the pyranose ring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the anomeric carbon (around 100-104 ppm), the carbons of the isopropyl group, the N-acetyl group, and the pyranose ring carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. The expected mass-to-charge ratio ([M+Na]⁺) would be approximately 286.13.

-

Biological Activity and Mechanism of Action

The structural similarity of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside to the natural substrate of β-N-acetylhexosaminidases suggests its potential as a competitive inhibitor of this class of enzymes.

Target Enzyme: β-N-Acetylhexosaminidase

β-N-Acetylhexosaminidases (HexNAcases) are lysosomal enzymes responsible for the cleavage of terminal N-acetylglucosamine and N-acetylgalactosamine residues from a variety of glycoconjugates. The dysfunction of these enzymes is associated with severe lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases.

Proposed Mechanism of Inhibition

It is hypothesized that Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside acts as a competitive inhibitor by binding to the active site of β-N-acetylhexosaminidase, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The isopropyl aglycone is expected to occupy the aglycone binding pocket of the enzyme.

Caption: Competitive inhibition of β-N-acetylhexosaminidase.

Experimental Protocols for Biological Evaluation

To validate the inhibitory potential of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a robust enzyme inhibition assay is required.

Inhibition Assay for β-N-Acetylhexosaminidase

This protocol describes a colorimetric assay using the synthetic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which upon hydrolysis by β-N-acetylhexosaminidase, releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

Materials:

-

β-N-Acetylhexosaminidase (from a commercial source, e.g., human placenta, bovine kidney)

-

p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (test inhibitor)

-

Citrate-phosphate buffer (e.g., 0.1 M, pH 4.5)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of β-N-acetylhexosaminidase in an appropriate buffer.

-

Prepare a stock solution of pNP-GlcNAc in the assay buffer.

-

Prepare a series of dilutions of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Inhibitor solution (at various concentrations) or buffer for the control

-

Enzyme solution

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

Add the pNP-GlcNAc solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Add the stop solution to each well to quench the reaction and develop the color.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Applications and Future Directions

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a valuable tool for researchers in glycobiology. Its primary applications include:

-

Probing Enzyme Active Sites: As a specific inhibitor, it can be used to study the structure and function of the active site of β-N-acetylhexosaminidases.

-

Validation of Drug Screening Assays: It can be employed as a positive control in high-throughput screening campaigns for novel inhibitors of β-N-acetylhexosaminidases.

-

Glycosyl Acceptor in Synthesis: The free hydroxyl groups can serve as acceptors for the enzymatic or chemical synthesis of more complex oligosaccharides.

Future research could focus on the synthesis of derivatives of this compound with modified aglycone moieties to explore structure-activity relationships and develop more potent and selective inhibitors. Furthermore, its potential antiviral activity, as anecdotally reported, warrants further investigation to elucidate the underlying mechanism.

References

An In-depth Technical Guide to Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology and cellular signaling, the tools and reagents available to researchers are paramount to unraveling complex biological processes. Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a carbohydrate derivative that belongs to a class of molecules pivotal for studying the enzymes that govern post-translational modifications. This guide serves as a comprehensive technical resource, providing an in-depth analysis of this compound's molecular characteristics, its relevance in the context of cellular signaling, and detailed methodologies for its potential application in research and drug discovery.

Core Molecular Profile

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as Isopropyl N-Acetyl-β-D-glucosaminide, is a stable glycoside of N-acetylglucosamine (GlcNAc). Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 263.29 g/mol | [1][2][3] |

| Chemical Formula | C₁₁H₂₁NO₆ | [1][2][3] |

| CAS Number | 78341-33-0 | [2] |

| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |

The Biological Landscape: O-GlcNAcylation as a Critical Cellular Regulator

To appreciate the utility of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, one must first understand the biological context in which it operates. This compound is a structural analog of terminal N-acetylglucosamine residues, which are central to a dynamic and widespread post-translational modification known as O-GlcNAcylation.

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[4][5][6] This process is not a static modification but a dynamic cycle governed by two highly conserved enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[4][5][7]

This simple sugar modification acts as a crucial nutrient sensor and signaling integrator.[2][6][8][9] The substrate for OGT, UDP-GlcNAc, is synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2][4] Consequently, the levels of O-GlcNAcylation on cellular proteins fluctuate with nutrient availability, cellular stress, and signaling cues, thereby modulating a vast array of cellular processes.[5][6]

Caption: The O-GlcNAc signaling pathway as a nutrient sensor.

Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous human diseases, including diabetes, cancer, cardiovascular disease, and neurodegenerative disorders like Alzheimer's disease.[4][7][10] This makes the enzymes OGT and OGA highly attractive targets for drug development.[10][11][12][13]

Application in Enzymatic Assays: A Tool for Discovery

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a potential substrate for glycoside hydrolases, particularly OGA and other β-N-acetylhexosaminidases. The hydrolysis of the glycosidic bond by these enzymes releases isopropyl alcohol and N-acetylglucosamine. While specific kinetic data for the isopropyl derivative is not widely published, its utility can be inferred from the extensive use of analogous alkyl and aryl glycosides in enzyme assays.

Rationale for Substrate Choice in Glycosidase Assays

The choice of a synthetic substrate is a critical experimental decision driven by the desired assay format, sensitivity, and the specific research question.

-

Chromogenic Substrates: Aryl glycosides, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), are widely used. Enzymatic cleavage releases p-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified spectrophotometrically.[14][15] This method is robust, cost-effective, and suitable for many applications, though it can be limited by lower sensitivity and potential interference from colored compounds in the sample.[16][17]

-

Fluorogenic Substrates: For higher sensitivity, fluorogenic substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) are preferred.[3][16] The enzymatic release of the fluorophore (e.g., 4-methylumbelliferone) results in a significant increase in fluorescence, allowing for the detection of very low levels of enzyme activity.[3][16][17] This is particularly advantageous when working with purified enzymes or low-abundance samples.

-

Alkyl Glycosides: Simple alkyl glycosides, such as the isopropyl derivative, release an alcohol upon hydrolysis. Direct detection of the product is challenging without further analytical steps (e.g., chromatography or coupled enzyme assays). Therefore, their primary use is often in inhibitor screening via competition assays or in fundamental mechanistic studies where the nature of the aglycone (the non-sugar part) is varied to probe the enzyme's active site. The hydrophobicity of the isopropyl group may influence its binding affinity to the enzyme active site compared to a simple methyl or ethyl group.

Synthesis of Alkyl Glycosides: The Koenigs-Knorr Reaction

The synthesis of alkyl glycosides like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a cornerstone of carbohydrate chemistry. A classic and highly effective method is the Koenigs-Knorr reaction .[1][18][19][20] This reaction involves the coupling of a glycosyl halide (e.g., an acetobromoglucose derivative) with an alcohol (in this case, isopropanol) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][20][21] The stereochemical outcome of the reaction is often controlled by the nature of the protecting group at the C2 position of the sugar. For N-acetylglucosamine derivatives, the acetamido group at C2 provides "anchimeric assistance," directing the alcohol to attack from the opposite face and resulting in the formation of a 1,2-trans glycosidic bond, which corresponds to the β-anomer.[1]

Caption: Simplified workflow of the Koenigs-Knorr glycosylation.

Experimental Protocols: A Framework for Application

The following protocols are established methods for measuring OGA and general β-hexosaminidase activity. They are presented as a framework that can be adapted for use with Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, likely requiring a secondary detection method for the product.

Protocol 1: Colorimetric OGA Activity Assay (Adapted from pNP-GlcNAc Method)

This protocol is a standard method for measuring OGA activity in cell lysates or with purified enzyme.[14][15]

Materials:

-

Enzyme Source: Purified OGA or cell lysate (prepared to be free of lysosomal hexosaminidases).[14][15]

-

Substrate: pNP-GlcNAc (or Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside for adaptation).

-

Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5.[14]

-

Stop Solution: 500 mM Sodium Carbonate.[14]

-

96-well microplate.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each reaction (final volume 100 µL), add:

-

50 µL of Assay Buffer.

-

10 µL of Substrate solution (e.g., 20 mM pNP-GlcNAc for a final concentration of 2 mM).[14]

-

20 µL of purified water or buffer.

-

20 µL of enzyme solution.

-

-

Include appropriate controls: a "no enzyme" blank and a "no substrate" blank.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[14]

-

Stop the reaction by adding 100 µL of Stop Solution to each well. This will raise the pH and develop the yellow color of the p-nitrophenolate ion.

-

Read the absorbance at 400-405 nm.[14]

-

Calculate the amount of p-nitrophenol released using a standard curve.

Adaptation for Isopropyl Derivative: Since the release of isopropanol is not directly colorimetric, this assay would require a coupled enzymatic reaction to generate a detectable signal, or analysis by methods like HPLC or GC-MS to quantify product formation.

Protocol 2: Fluorogenic β-Hexosaminidase Activity Assay

This highly sensitive assay is suitable for measuring general β-hexosaminidase activity and can be used for OGA.[3][22]

Materials:

-

Enzyme Source: Purified enzyme or cell/tissue lysate.

-

Fluorogenic Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5-4.6.[3]

-

Stop Solution: 0.4 M Glycine, pH 10.7.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).[22]

Procedure:

-

In a 96-well black plate, add 50 µL of your enzyme sample (diluted in assay buffer if necessary).[22]

-

Initiate the reaction by adding 50 µL of the 4-MU-GlcNAc substrate solution (prepared in assay buffer).[22]

-

Incubate at 37°C for 15-30 minutes, protected from light.[22]

-

Terminate the reaction by adding 100 µL of Stop Solution.[22]

-

Read the fluorescence on a microplate reader.

-

Quantify the amount of 4-methylumbelliferone released using a standard curve.

Self-Validation and Controls: For both protocols, it is crucial to include controls to ensure the validity of the results. To distinguish OGA (a neutral pH optimum enzyme) from lysosomal hexosaminidases (acidic pH optimum), assays can be run at different pH values. Furthermore, known selective inhibitors can be used. For example, Thiamet-G is a potent and selective inhibitor of OGA, while GalNAc can be used to inhibit lysosomal hexosaminidases.[23]

Comparative Kinetic Data of OGA Substrates

| Substrate | Enzyme | Km (mM) | Reference |

| pNP-β-GlcNAc | Human O-GlcNAcase | 1.1 | [24] |

| 4-MU-GlcNAc | Human O-GlcNAcase | 0.43 | [24] |

| FDGlcNAc (Fluorescein di-β-GlcNAc) | Human O-GlcNAcase | 0.0849 | [24] |

The lower Km value for the fluorogenic substrates indicates a higher binding affinity for the enzyme compared to the standard pNP-GlcNAc substrate.[24] The kinetic parameters for the isopropyl derivative would need to be determined empirically to ascertain its efficiency as an OGA substrate.

Conclusion and Future Directions

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable chemical tool for researchers in glycobiology and drug discovery. While it is not as commonly used as its chromogenic or fluorogenic counterparts, its unique aglycone structure offers potential for specific applications in probing enzyme active sites and in the development of competitive inhibition assays. Its core value lies in its identity as a stable, simple glycoside of N-acetylglucosamine, allowing it to serve as a potential substrate or inhibitor for the critically important O-GlcNAcase enzyme.

Future research should focus on the empirical determination of its kinetic parameters with OGA and other hexosaminidases. Such data would solidify its position in the researcher's toolkit and enable a more nuanced understanding of how aglycone structure influences substrate binding and turnover. As the therapeutic targeting of O-GlcNAc cycling continues to gain momentum, a diverse and well-characterized portfolio of substrates and inhibitors will be indispensable for advancing the field.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. A microtiter plate assay for N-acetyl-beta-D-glucosaminidase using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 8. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 9. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminidase (O-GlcNAcase) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colorimetric assay for N-acetyl-beta-D-glucosaminidase (NAG) in pathological urine using the omega-nitrostyryl substrate: the development of a kit and the comparison of manual procedure with the automated fluorimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Koenigs-Knorr Synthesis [drugfuture.com]

- 21. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 24. Detecting degranulation via hexosaminidase assay [protocols.io]

Methodological & Application

Application Notes and Protocols for the Kinetic Analysis of O-GlcNAcase using Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside and Analogous Substrates

Introduction: Unraveling the Dynamics of O-GlcNAcase

The reversible post-translational modification of nuclear and cytoplasmic proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a critical regulatory mechanism in a vast array of cellular processes, including signal transduction, transcription, and cell cycle control.[1][2][3] This dynamic interplay is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[2][4][5][6][7] Given the implication of dysregulated O-GlcNAcylation in pathologies such as cancer, diabetes, and neurodegenerative diseases, the kinetic characterization of OGA is of paramount importance for understanding its function and for the development of therapeutic inhibitors.

The study of enzyme kinetics provides invaluable insights into the catalytic mechanism and efficiency of an enzyme. A common approach for OGA is the use of synthetic substrates that mimic the natural O-GlcNAc linkage. While Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a substrate of interest in glycobiology, it is not a conventional choice for kinetic assays due to the non-reporter nature of its isopropyl aglycone.[8][9][10][11] This guide, therefore, provides comprehensive protocols for the kinetic analysis of OGA using established chromogenic and fluorogenic substrates, and proposes a robust coupled-enzyme assay for the characterization of OGA activity with non-reporter substrates like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Principle of OGA Kinetic Assays

The core principle of an OGA kinetic assay is to measure the rate of substrate hydrolysis over time. The choice of assay depends on the properties of the substrate's aglycone (the non-sugar part).

-

Direct Continuous Assays: These are the most straightforward methods and are used with substrates that have a chromogenic or fluorogenic aglycone. Upon enzymatic cleavage, the released aglycone exhibits a change in absorbance or fluorescence, which can be monitored continuously.

-

Coupled-Enzyme Assays: When the substrate is "silent" (i.e., its cleavage does not produce a direct optical signal), the product of the primary enzymatic reaction (in this case, N-acetylglucosamine) can be used as a substrate for a second, "coupling" enzyme. This second reaction is designed to produce a measurable signal, often the conversion of NAD+ to NADH, which can be monitored spectrophotometrically.[12][13]

PART 1: The Gold Standard - Chromogenic Assay with p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

This assay represents a classic and widely adopted method for measuring the activity of OGA and other N-acetyl-β-hexosaminidases.[14][15][16][17][18][19]

Causality Behind Experimental Choices:

-

Substrate: pNP-GlcNAc is used because the p-nitrophenolate anion, released upon hydrolysis, is a vibrant yellow color with a strong absorbance at 405 nm under basic conditions.[15][16][18][19]

-

pH: The reaction is typically run at a pH between 6.0 and 7.0, which is close to the optimal pH for OGA. A high pH stop solution is then added to quench the reaction and maximize the ionization of the liberated p-nitrophenol to its chromogenic form.[15][17]

-

Controls: A "no enzyme" control is crucial to account for any spontaneous substrate hydrolysis. A "no substrate" control ensures that the observed signal is not an artifact of the enzyme preparation.

Experimental Workflow Diagram

Caption: Workflow for the chromogenic OGA assay using pNP-GlcNAc.

Protocol 1: OGA Kinetic Analysis using pNP-GlcNAc

Materials:

-

Purified human OGA

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1 mg/mL BSA, pH 6.5

-

Stop Solution: 200 mM Glycine-NaOH, pH 10.75

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Stock: Dissolve pNP-GlcNAc in the Assay Buffer to create a 10 mM stock solution.

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the pNP-GlcNAc stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 mM to 5 mM in the reaction wells.

-

Enzyme Preparation: Dilute the OGA enzyme in ice-cold Assay Buffer to the desired working concentration (e.g., 2 nM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Test Wells: 25 µL of Assay Buffer and 25 µL of diluted OGA enzyme.

-

Blank Wells (No Enzyme): 50 µL of Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 50 µL of the appropriate pNP-GlcNAc dilution to each well.

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 150 µL of Stop Solution to each well.

-

Measurement: Read the absorbance of each well at 405 nm.

-

Data Analysis: Subtract the absorbance of the blank wells from the test wells. Convert absorbance values to the concentration of p-nitrophenol using a standard curve. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

| Parameter | Recommended Range |

| Final OGA Concentration | 1-5 nM |

| Final pNP-GlcNAc Conc. | 0.1 - 5 mM |

| Incubation Temperature | 37°C |

| Incubation Time | 10 - 30 minutes |

| Wavelength | 405 nm |

PART 2: High-Sensitivity Fluorogenic Assay with 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4MU-GlcNAc)

For enhanced sensitivity, a fluorogenic substrate is often preferred. 4MU-GlcNAc is an excellent choice for OGA, as its hydrolysis product, 4-methylumbelliferone (4MU), is highly fluorescent.[20][21]

Causality Behind Experimental Choices:

-

Substrate: 4MU-GlcNAc is non-fluorescent, but upon cleavage, it releases 4-methylumbelliferone, which exhibits strong fluorescence with excitation around 360 nm and emission around 450 nm under basic conditions. This provides a much lower limit of detection compared to chromogenic assays.

-

Kinetic Parameters: The lower Km of OGA for 4MU-GlcNAc compared to pNP-GlcNAc means that lower substrate concentrations are required to saturate the enzyme, making it a more efficient substrate for kinetic studies.[21]

Experimental Workflow Diagram

References

- 1. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-GlcNAcylation | Encyclopedia MDPI [encyclopedia.pub]

- 8. Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside | 78341-33-0 | MI02488 [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bmrservice.com [bmrservice.com]

- 17. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. caymanchem.com [caymanchem.com]

- 20. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzymatic characterization of O-GlcNAcase isoforms using a fluorogenic GlcNAc substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a Versatile Substrate for Glycosidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing critical roles in various biological processes, including glycoprotein processing, cellular signaling, and pathogenesis. Two such enzymes of significant interest are β-N-acetylhexosaminidase (Hex) and O-GlcNAcase (OGA). β-N-acetylhexosaminidase is a lysosomal enzyme crucial for the degradation of glycoconjugates, and its deficiency is linked to lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[1][2] O-GlcNAcase, on the other hand, is a cytosolic and nuclear enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification akin to phosphorylation that regulates a myriad of cellular processes.[3][4][5]

The study of these enzymes, including the screening for inhibitors and the characterization of their activity, relies heavily on the availability of suitable substrates. While chromogenic and fluorogenic substrates, such as those based on p-nitrophenol (pNP) or 4-methylumbelliferone (MUB), are widely used, they can sometimes suffer from interference from colored or fluorescent compounds in biological samples.[1] Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside presents a valuable alternative. As a non-chromogenic and non-fluorogenic substrate, its enzymatic hydrolysis yields N-acetyl-D-glucosamine (GlcNAc) and isopropyl alcohol. The quantification of either of these products can be achieved through specific and sensitive coupled enzymatic assays, offering a robust method for measuring glycosidase activity that is less prone to certain types of interference. This application note provides a detailed guide and protocols for the use of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside as a substrate for glycosidases.

Principle of the Assay

The fundamental principle of the assay is a two-stage enzymatic cascade. In the first stage, the glycosidase of interest (e.g., β-N-acetylhexosaminidase or O-GlcNAcase) cleaves the β-glycosidic bond of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside, releasing equimolar amounts of N-acetyl-D-glucosamine (GlcNAc) and isopropyl alcohol.

Caption: Enzymatic hydrolysis of the substrate.

The second stage involves the specific quantification of one of the reaction products. This guide will focus on a highly specific coupled enzymatic assay for the detection of N-acetyl-D-glucosamine. In this cascade, GlcNAc is first phosphorylated by N-acetyl-D-glucosamine kinase (NagK), consuming ATP and producing ADP. The generated ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH consumption is directly proportional to the rate of GlcNAc production and can be monitored by the decrease in absorbance at 340 nm.[6]

Caption: Coupled enzymatic detection of N-acetyl-D-glucosamine.

Detailed Protocol: Coupled Enzymatic Assay for Glycosidase Activity

This protocol is designed for a 96-well microplate format and is suitable for kinetic measurements.

Materials and Reagents

-

Glycosidase Enzyme: Purified or partially purified β-N-acetylhexosaminidase or O-GlcNAcase.

-

Substrate: Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

-

Assay Buffer: 50 mM Sodium Citrate, pH 4.5 (for lysosomal β-Hexosaminidase) or 50 mM Tris-HCl, pH 7.4 with 150 mM NaCl (for O-GlcNAcase). Adjust as per the specific enzyme's optimal conditions.

-

Coupled Enzyme Mix:

-

N-acetyl-D-glucosamine Kinase (NagK)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

Detection Reagents:

-

Adenosine 5'-triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

-

Standard: N-acetyl-D-glucosamine (for standard curve).

-

Microplate: 96-well, UV-transparent, flat-bottom.

-

Microplate Reader: Capable of reading absorbance at 340 nm, with temperature control.

Reagent Preparation

-

Substrate Stock Solution (100 mM): Dissolve an appropriate amount of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside in the Assay Buffer. Store at -20°C.

-

N-acetyl-D-glucosamine Standard Stock (10 mM): Dissolve N-acetyl-D-glucosamine in Assay Buffer. Prepare serial dilutions in Assay Buffer to generate standards ranging from 0 to 1 mM.

-

Detection Cocktail (2X): Prepare a master mix containing the following components in Assay Buffer. The final concentrations in the reaction well (1X) are suggested below. Prepare this cocktail fresh before each experiment and keep it on ice.

-

ATP: 2 mM

-

PEP: 1 mM

-

NADH: 0.5 mM

-

NagK: 2 U/mL

-

PK: 2 U/mL

-

LDH: 2 U/mL

-

MgCl₂: 10 mM (often required for kinases)

-

Assay Procedure

-

Prepare the Reaction Plate:

-

Add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of each N-acetyl-D-glucosamine standard dilution to their respective wells.

-

Add 50 µL of the enzyme sample (diluted in Assay Buffer to a suitable concentration) to the sample wells. For inhibitor screening, pre-incubate the enzyme with the compound for a specified time before adding it to the plate.

-

-

Add Detection Cocktail: Add 50 µL of the 2X Detection Cocktail to all wells (blanks, standards, and samples).

-

Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to stabilize and to consume any contaminating ADP or pyruvate in the samples.

-

Initiate the Reaction: Add 100 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration, e.g., 2 mM) to all wells to bring the total volume to 200 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to the assay temperature. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.

Caption: Experimental workflow for the glycosidase assay.

Alternative Protocol Outline: Detection of Isopropyl Alcohol

An alternative approach is to quantify the other reaction product, isopropyl alcohol. This can be achieved using a coupled enzyme assay involving alcohol dehydrogenase (ADH).

-

Primary Reaction: Glycosidase + Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside → GlcNAc + Isopropyl Alcohol .

-

Detection Reaction: Isopropyl Alcohol + NAD⁺ --(ADH)--> Acetone + NADH + H⁺.

-

Measurement: The production of NADH is monitored by the increase in absorbance at 340 nm.[7][8][9]

This method is also robust, though it's important to ensure the ADH used is active with isopropyl alcohol as a substrate and that the primary enzyme sample does not contain interfering dehydrogenases.

Data Analysis and Interpretation

-

Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Generate a Standard Curve: Plot the rate of NADH consumption (ΔAbs/min) for the N-acetyl-D-glucosamine standards against their known concentrations. This will yield a standard curve to convert the rates from the enzyme samples into moles of product formed per minute.

-

Determine Enzyme Activity: Using the standard curve, convert the ΔAbs/min of the enzyme samples into the rate of GlcNAc production (e.g., in µmol/min). Enzyme activity can be expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Kinetic Parameters

To determine kinetic parameters such as Kₘ and Vₘₐₓ, the assay should be performed with varying concentrations of the Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside substrate. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

| Parameter | Hypothetical Value | Description |

| Kₘ | 0.5 - 5 mM | Michaelis constant; substrate concentration at half Vₘₐₓ. |

| Vₘₐₓ | Variable | Maximum reaction velocity, dependent on enzyme concentration. |

| kcat | Variable | Turnover number; molecules of substrate converted per enzyme molecule per second. |

Note: The values in this table are illustrative and should be experimentally determined for the specific enzyme and conditions used. They are based on typical ranges observed for similar glycosidase substrates.[10]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Contamination of reagents with ADP or pyruvate. | Prepare fresh reagents. Include the pre-incubation step to consume contaminants. |

| No or low activity | Inactive enzyme; Suboptimal assay conditions (pH, temp); Presence of inhibitors. | Use a fresh enzyme preparation; Optimize assay conditions; Check sample for known inhibitors. |

| Non-linear reaction rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or higher substrate concentration; Reduce incubation time; Check literature for product inhibition. |

Conclusion

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a highly useful substrate for the continuous monitoring of glycosidase activity. By coupling the release of N-acetyl-D-glucosamine or isopropyl alcohol to a secondary enzymatic reaction that consumes or produces NADH, a sensitive and reliable spectrophotometric assay can be established. This method avoids potential interference associated with chromogenic or fluorogenic substrates and is readily adaptable for high-throughput screening applications in academic research and drug development.

References

- 1. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. athenaes.com [athenaes.com]

- 7. Enzyme-coupled measurement of ethanol in whole blood and plasma with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 10. researchgate.net [researchgate.net]

Protocol for Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside-based assays.

An in-depth guide to O-GlcNAcase (OGA) activity assays, focusing on the principles of synthetic substrates and protocols for inhibitor screening.

Introduction: The Dynamic World of O-GlcNAcylation

Within the intricate signaling networks of the cell, post-translational modifications (PTMs) act as molecular switches that regulate protein function. Among these, O-GlcNAcylation—the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins—has emerged as a critical regulator of cellular processes.[1][2][3] This dynamic and reversible modification is governed by the balanced action of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[2][4][5]

The cellular levels of UDP-GlcNAc, the substrate for OGT, are tied to metabolic pathways, positioning O-GlcNAcylation as a nutrient sensor that links metabolic status to the regulation of signaling, transcription, and cell cycle progression.[1][6] Given its central role, dysregulation of O-GlcNAc cycling is implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's.[1][2][3][4] Consequently, OGA and OGT have become significant targets for drug development, necessitating robust and reliable assays to identify and characterize their inhibitors. This guide provides a detailed protocol for assaying OGA activity, with a focus on synthetic substrates used in high-throughput screening.

Scientific Foundation: The O-GlcNAcase (OGA) Enzyme

Function and Mechanism

O-GlcNAcase (OGA) is the sole enzyme responsible for hydrolyzing the β-glycosidic bond between the GlcNAc moiety and the hydroxyl group of serine or threonine residues on modified proteins.[2][7] Mechanistic studies have revealed that OGA, a member of the family 84 glycoside hydrolases, employs a substrate-assisted catalytic mechanism.[7][8][9] In this process, the 2-acetamido group of the GlcNAc substrate itself participates in the reaction, leading to the formation of a bicyclic oxazoline intermediate.[7] This mechanism results in the retention of stereochemistry at the anomeric center upon hydrolysis.[10] Understanding this mechanism is crucial, as it has guided the development of potent, mechanism-inspired inhibitors that mimic this transition state.[8]

Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.

Principles of OGA Activity Assays Using Synthetic Substrates

Directly measuring the cleavage of GlcNAc from large protein substrates is challenging in a high-throughput format. Therefore, biochemical assays for OGA typically rely on synthetic substrates where the GlcNAc moiety is linked to a reporter group (aglycone). The core principle is that the intact substrate is non-detectable or has low signal, while cleavage of the glycosidic bond by OGA releases the free aglycone, which is either chromogenic (absorbs light) or fluorogenic (emits light upon excitation).

A compound like Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside fits the basic structural requirements of an OGA substrate, featuring a GlcNAc sugar in a β-linkage to an aglycone (isopropanol). However, the release of isopropanol cannot be directly monitored by standard spectrophotometric or fluorometric methods. This makes it impractical for enzyme activity assays, which explains its absence in the scientific literature for this application. Instead, researchers utilize substrates with reporter aglycones.

Common Synthetic Substrates for OGA Assays

The choice of substrate is critical and depends on the required sensitivity and assay format. Below is a comparison of commonly used substrates.

| Substrate | Aglycone | Detection Method | Km for OGA | Advantages | Disadvantages |

| p-Nitrophenyl-GlcNAc (pNP-GlcNAc) | p-Nitrophenol | Colorimetric (405 nm) | ~1.1 mM[10] | Simple, inexpensive, suitable for basic kinetics. | Lower sensitivity, potential for interference. |

| 4-Methylumbelliferyl-GlcNAc (4MU-GlcNAc) | 4-Methylumbelliferone | Fluorometric (Ex: 365 nm, Em: 445 nm) | ~0.43 mM[10] | High sensitivity, suitable for HTS.[11] | pH-sensitive fluorescence, inner filter effects. |

| Fluorescein di(GlcNAc) (FDGlcNAc) | Fluorescein | Fluorometric (Ex: 490 nm, Em: 514 nm) | ~85 µM[10] | Very high sensitivity, lowest Km value. | More complex synthesis, higher cost. |

Data compiled from multiple sources. Km values can vary slightly based on assay conditions.[10]

The lower Michaelis constant (Km) of FDGlcNAc indicates a higher affinity of OGA for this substrate, making it particularly useful for assays with very low enzyme concentrations.[10] For high-throughput screening (HTS) of inhibitors, 4MU-GlcNAc is often the substrate of choice due to its balance of high sensitivity and commercial availability.[11][12]

Detailed Protocol: OGA Inhibition Assay Using a Fluorogenic Substrate

This protocol describes a representative method for identifying and characterizing OGA inhibitors in a 96-well plate format using 4-Methylumbelliferyl-GlcNAc (4MU-GlcNAc) as the substrate.

1. Materials and Reagents

-

Human OGA: Recombinant full-length human OGA.

-

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4MU-GlcNAc).

-

Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.01% BSA, pH 6.5.

-

Test Compounds: Potential OGA inhibitors dissolved in DMSO.

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃), pH 10.5.

-

Instrumentation: Fluorescence microplate reader (Victor 2 or similar).[13]

-

Plates: Black, flat-bottom 96-well plates.